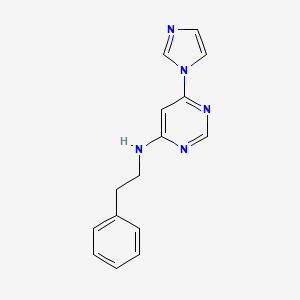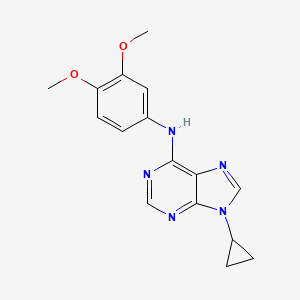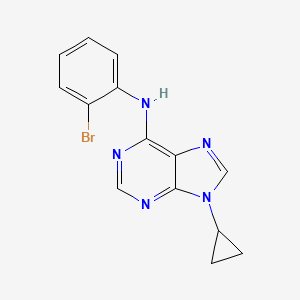
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine (6-IPPA) is a synthetic compound that has been studied for its potential applications in scientific research. 6-IPPA is a versatile compound that can be used to study a variety of biochemical and physiological processes in living organisms. 6-IPPA has been studied for its ability to modulate the activity of various proteins and enzymes, and has been found to have a wide range of potential applications in scientific research.
Applications De Recherche Scientifique
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been studied for its potential applications in scientific research. 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been found to modulate the activity of several proteins and enzymes, including protein kinase C, cyclooxygenase-2, and phospholipase A2. Additionally, 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been found to modulate the activity of several ion channels, such as the voltage-gated potassium channel and the voltage-gated calcium channel. 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has also been found to modulate the activity of several G-protein coupled receptors, including the β-adrenergic receptor, the muscarinic acetylcholine receptor, and the histamine H1 receptor.
Mécanisme D'action
The exact mechanism of action of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine is not yet fully understood. However, it is believed that 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine can modulate the activity of various proteins and enzymes by binding to specific sites on their surface. Additionally, 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine may also modulate the activity of various ion channels and G-protein coupled receptors by binding to specific sites on their surface.
Biochemical and Physiological Effects
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been found to have a wide range of biochemical and physiological effects. 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been found to modulate the activity of several proteins and enzymes, including protein kinase C, cyclooxygenase-2, and phospholipase A2. Additionally, 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been found to modulate the activity of several ion channels, such as the voltage-gated potassium channel and the voltage-gated calcium channel. 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has also been found to modulate the activity of several G-protein coupled receptors, including the β-adrenergic receptor, the muscarinic acetylcholine receptor, and the histamine H1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine in laboratory experiments has several advantages. 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine is a relatively simple compound to synthesize and is relatively inexpensive compared to other compounds used for scientific research. Additionally, 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine has been found to modulate the activity of several proteins and enzymes, ion channels, and G-protein coupled receptors, making it a useful tool for studying a variety of biochemical and physiological processes.
However, the use of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine in laboratory experiments also has some limitations. 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine is a relatively new compound and its exact mechanism of action is not yet fully understood. Additionally, 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine may have some unwanted side effects, such as the inhibition of other proteins and enzymes, which may interfere with the results of laboratory experiments.
Orientations Futures
The potential applications of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine in scientific research are still being explored. Future research could focus on further elucidating the exact mechanism of action of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine and its potential side effects. Additionally, future research could focus on the potential therapeutic applications of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine, such as its potential use as a treatment for various diseases and disorders. Additionally, future research could focus on the potential use of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine as a tool for studying the biochemical and physiological processes of living organisms.
Méthodes De Synthèse
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine can be synthesized through a variety of methods. The most commonly used method is to react 2-phenylethyl pyrimidine with 1H-imidazole-1-yl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine. Additionally, 6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine can be synthesized from the reaction of 2-phenylethyl pyrimidine with 1H-imidazole-1-yl bromide in the presence of a base, such as triethylamine.
Propriétés
IUPAC Name |
6-imidazol-1-yl-N-(2-phenylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-2-4-13(5-3-1)6-7-17-14-10-15(19-11-18-14)20-9-8-16-12-20/h1-5,8-12H,6-7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDCYADDMGNFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC(=NC=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-imidazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1,4-diazepan-1-yl)-1??,2-benzothiazole-1,1-dione](/img/structure/B6443372.png)
![9-cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443385.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443393.png)
![N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443399.png)
![9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443405.png)




![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)
![8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443473.png)
![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)
![4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443478.png)